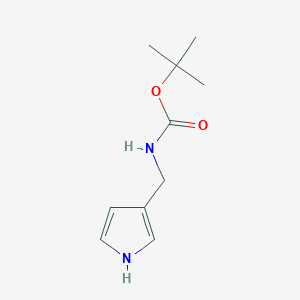

tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1H-pyrrol-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h4-6,11H,7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOZAAWMLQQZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700164-77-7 | |

| Record name | tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Boc Protection of 3-(Aminomethyl)pyrrole

The most straightforward method involves reacting 3-(aminomethyl)pyrrole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or methyl-THF is commonly employed for deprotonation, followed by Boc-anhydride addition at 0–5°C. For example, 60 g of 3-(aminomethyl)pyrrole dissolved in 240 mL anhydrous methyl-THF reacts with 24 g NaH under nitrogen, yielding the Boc-protected product after 1–3 hours.

Challenges :

Pyrrole Ring Construction via Paal-Knorr Synthesis

An alternative route synthesizes the pyrrole ring after introducing the Boc group. For instance, tert-butyl (3-oxopropyl)carbamate reacts with ammonium acetate in acetic acid to form the pyrrole core via cyclization. This method avoids handling unstable 3-(aminomethyl)pyrrole but requires precise stoichiometry to prevent dimerization.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80–90°C | +15% |

| Ammonium Acetate | 1.5 equiv | +20% |

| Reaction Time | 4–6 hours | +10% |

Solvent and Base Selection

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like THF or methyl-THF enhance Boc-anhydride reactivity by stabilizing the deprotonated amine intermediate. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Comparative Solvent Performance :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Anhydrous THF | 78 | 99.5 |

| Methyl-THF | 82 | 99.8 |

| Dichloromethane | 65 | 98.2 |

| Toluene | 58 | 97.1 |

Base Optimization

Strong bases like NaH or potassium tert-butoxide (t-BuOK) achieve >95% deprotonation efficiency, whereas weaker bases (e.g., triethylamine) result in incomplete Boc protection.

Base Performance :

| Base | Equivalent | Yield (%) |

|---|---|---|

| Sodium Hydride | 2–4 | 82 |

| t-BuOK | 2–4 | 79 |

| Triethylamine | 3–5 | 45 |

Purification and Crystallization Techniques

Acidic Workup and Crystallization

Post-reaction, the crude product is dissolved in a water-organic solvent mixture (e.g., isopropyl ether/n-heptane) and adjusted to pH 4–6 with dilute HCl. Cooling to −10°C induces crystallization, yielding >99% purity after filtration.

Key Steps :

-

Volume Reduction : Distill the crude solution to 1/3 volume under vacuum.

-

pH Adjustment : Add purified water (3:1 v/v) and adjust to pH 5.

-

Crystallization : Cool to −10°C for 12 hours, then filter and dry.

Chromatographic Purification

For small-scale synthesis, silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves Boc-protected products from unreacted starting materials. However, this method is less feasible for industrial-scale production due to cost and time constraints.

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| Boc Anhydride | 120 | 45 |

| Sodium Hydride | 80 | 30 |

| Solvents | 25 | 10 |

| Energy | 20 | 15 |

Recent Advances and Alternatives

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Formation of (1H-pyrrol-3-yl)methylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Chemistry: tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used in the synthesis of peptide and protein analogs. It helps in the protection of amino groups during peptide bond formation.

Medicine: this compound is used in the development of pharmaceutical intermediates. It serves as a building block for the synthesis of various bioactive molecules.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used in the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents unwanted reactions at the amine site during chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.

Molecular Targets and Pathways: The primary molecular target of this compound is the amine group of amino acids or peptides. The compound forms a stable carbamate linkage with the amine, protecting it from nucleophilic attack or oxidation during subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl(1-methyl-5-((4-(1-methyl-5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl)phenyl)carbamoyl)-1H-pyrrol-3-yl)carbamate (41)

- Structure : Features a pyrrole core substituted with a tert-butyl carbamate and a phenyl-linked piperidine-carbonyl group.

- Molecular formula : C${28}$H${35}$N$5$O$4$.

- Molecular weight : 505.62 g/mol.

- Key data : Synthesized in 50% yield (light yellow solid; m/z: 506.2 [M+H]+) .

tert-Butyl (pyrrolidine-3-ylmethyl)carbamate (12)

- Structure: Saturated pyrrolidine ring (non-aromatic) with a tert-butyl carbamate group.

- Molecular formula : C${10}$H${20}$N$2$O$2$.

- Molecular weight : 200.28 g/mol.

- Key data : Synthesized via hydrogenation of a benzyl-protected precursor (Pd/C, H$_2$), yielding a flexible scaffold for drug design .

- Comparison : The saturated pyrrolidine offers conformational flexibility, favoring interactions with hydrophobic enzyme pockets, unlike the rigid pyrrole system.

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate

- Structure : Hydroxypyrrolidine ring with a tert-butyl carbamate group.

- Molecular formula : C$9$H${18}$N$2$O$3$.

- Molecular weight : 202.25 g/mol.

- Key data : Available as a hydrochloride salt (97% purity; m/z: 238.71 [M+H]+ for hydrochloride form) .

- Comparison : The hydroxyl group enhances solubility and hydrogen-bonding capacity, beneficial for aqueous-phase reactions or targeting polar binding sites.

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

- Structure : Pyrrolidine ring substituted with a bromopyridinyl group.

- Molecular formula : C${15}$H${20}$BrN$3$O$2$.

- Molecular weight : 370.24 g/mol.

- Key data : Bromine atom enables further functionalization (e.g., cross-coupling) in medicinal chemistry .

- Comparison: The bromopyridine moiety introduces a halogen bond donor site, differentiating it from non-halogenated analogs.

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

tert-Butyl ((1H-pyrrol-3-yl)methyl)carbamate is a chemical compound that features a pyrrole ring, a carbamate functional group, and a tert-butyl substituent. This unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. The compound's interactions with biological targets are of significant interest, particularly regarding its inhibitory effects on specific enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₂O₂

- Molecular Weight : 205.25 g/mol

- IUPAC Name : tert-butyl N-(1H-pyrrol-3-yl)methylcarbamate

The presence of the tert-butyl group contributes to the steric hindrance, influencing the compound's binding affinity to various molecular targets. The carbamate moiety allows for the formation of hydrogen bonds, which can modulate the activity of target enzymes and receptors.

Research indicates that this compound may function as an allosteric inhibitor for specific enzymes. Allosteric modulation occurs when a molecule binds to a site other than the active site, leading to changes in enzyme activity. This property is particularly relevant in therapeutic contexts where modulation of enzyme activity can lead to beneficial effects in disease states.

Interaction with SHP2

One notable target for this compound is SHP2 (Src homology region 2 domain-containing phosphatase 2) . Inhibiting SHP2 has therapeutic implications in various diseases, including cancer and metabolic disorders. Studies suggest that this compound can effectively inhibit SHP2 activity through allosteric mechanisms, thereby altering its regulatory functions in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives, including this compound:

-

Inhibition of Enzyme Activity :

- In vitro assays demonstrated that compounds similar to this compound exhibited significant inhibitory effects on enzyme activities related to cancer progression.

- The compound's ability to modulate SHP2 activity suggests potential applications in targeted cancer therapies.

-

Antioxidant Properties :

- Some derivatives have been studied for their antioxidant capabilities, which are crucial in protecting cells from oxidative stress-related damage.

- The antioxidant activity can contribute to neuroprotective effects, especially relevant in neurodegenerative diseases.

Comparative Biological Activity Table

| Compound Name | Structure Type | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | Pyrrole derivative | SHP2 | TBD | Inhibitor |

| tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate | Cyclic derivative | SHP2 | TBD | Inhibitor |

| 2-Cyanopyrrole Derivatives | Pyrrole derivative | Tyrosinase | 12.5 | Inhibitor |

Note: IC50 values are indicative and require further experimental validation.

Q & A

Q. Can this compound act as a chiral building block for asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.